molecular formula C21H24ClNO2 B6118442 {1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol

{1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol

Cat. No. B6118442
M. Wt: 357.9 g/mol
InChI Key: HHRHYLIHNXESSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol is a chemical compound that has been widely studied in scientific research. It is commonly referred to as CPPM and is known for its potential therapeutic applications in various fields of medicine. CPPM is a complex molecule that has attracted the attention of researchers due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of CPPM is not fully understood, but it is believed to act on the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine and serotonin. It may also act as an antagonist at certain receptors in the brain, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
CPPM has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce pain by inhibiting the release of substance P, a neuropeptide involved in pain transmission.

Advantages and Limitations for Lab Experiments

CPPM has several advantages for use in lab experiments. It is a highly specific compound that can be easily synthesized and purified. It is also relatively stable and has a long shelf life. However, CPPM has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are many potential future directions for research on CPPM. One area of interest is its potential use in the treatment of neurological disorders. CPPM has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of neurodegenerative diseases. Another area of interest is its potential use in the treatment of cancer. CPPM has been shown to have anti-cancer effects in vitro and may be useful in the development of new cancer therapies. Overall, CPPM is a promising compound that has the potential to make significant contributions to the field of medicine.

Synthesis Methods

CPPM can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method is the reaction between 3-(2-chlorophenyl)-3-phenylpropanoic acid and piperidine, followed by reduction with sodium borohydride to yield CPPM. Another method involves the use of enzymes such as alcohol dehydrogenase to catalyze the reaction between 3-(2-chlorophenyl)-3-phenylpropanal and piperidine, followed by reduction with sodium borohydride.

Scientific Research Applications

CPPM has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of pain and fever. CPPM has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

3-(2-chlorophenyl)-1-[4-(hydroxymethyl)piperidin-1-yl]-3-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO2/c22-20-9-5-4-8-18(20)19(17-6-2-1-3-7-17)14-21(25)23-12-10-16(15-24)11-13-23/h1-9,16,19,24H,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRHYLIHNXESSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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